molecular formula C18H28O2 B14730120 2-Propylheptyl 4-methylbenzoate CAS No. 6323-91-7

2-Propylheptyl 4-methylbenzoate

Cat. No.: B14730120
CAS No.: 6323-91-7
M. Wt: 276.4 g/mol
InChI Key: GSTGXKPXKVRCRJ-UHFFFAOYSA-N
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Description

2-Propylheptyl 4-methylbenzoate is an organic compound with the molecular formula C17H26O2. It is an ester derived from 4-methylbenzoic acid and 2-propylheptanol. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylheptyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-propylheptanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Reactants: 4-methylbenzoic acid and 2-propylheptanol.

    Catalyst: Concentrated sulfuric acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: The reaction can be performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

2-Propylheptyl 4-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-methylbenzoic acid and 2-propylheptanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: 4-methylbenzoic acid and 2-propylheptanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-Propylheptyl 4-methylbenzoate has several scientific research applications, including:

    Cosmetics and Personal Care: Used as an emollient in formulations to provide a smooth and soft texture to the skin.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of certain drugs.

    Industrial Applications: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Propylheptyl 4-methylbenzoate in its applications is primarily based on its chemical structure and properties. As an emollient, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. In drug delivery, it enhances the solubility and bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Di(2-propylheptyl) phthalate: Another ester used as a plasticizer in the production of flexible PVC compounds.

    Methyl benzoate: An ester with similar chemical properties but different applications, primarily used in fragrances and flavorings.

Uniqueness

2-Propylheptyl 4-methylbenzoate is unique due to its specific combination of 4-methylbenzoic acid and 2-propylheptanol, which imparts distinct emollient properties making it suitable for use in cosmetics and personal care products. Its ability to enhance the solubility of drugs also sets it apart from other esters.

Properties

CAS No.

6323-91-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-propylheptyl 4-methylbenzoate

InChI

InChI=1S/C18H28O2/c1-4-6-7-9-16(8-5-2)14-20-18(19)17-12-10-15(3)11-13-17/h10-13,16H,4-9,14H2,1-3H3

InChI Key

GSTGXKPXKVRCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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